molecular formula C10H9NS B13299254 Quinolin-6-ylmethanethiol

Quinolin-6-ylmethanethiol

Cat. No.: B13299254
M. Wt: 175.25 g/mol
InChI Key: OPVQDPTUGYIEPS-UHFFFAOYSA-N
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Description

Quinolin-6-ylmethanethiol is a heterocyclic aromatic compound with the molecular formula C10H9NS It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-6-ylmethanethiol typically involves the introduction of a thiol group (-SH) to the quinoline ring. One common method is the reaction of 6-chloromethylquinoline with thiourea, followed by hydrolysis to yield this compound. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide.

Another method involves the use of 6-bromomethylquinoline, which reacts with sodium hydrosulfide in an aqueous medium to produce this compound. This reaction is also performed under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinolin-6-ylmethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form quinolin-6-ylmethane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

Quinolin-6-ylmethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinolin-6-ylmethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects. Additionally, the quinoline ring can intercalate with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Quinolin-6-ylmethanethiol can be compared with other similar compounds, such as:

    Quinoline: The parent compound, which lacks the thiol group.

    Quinolin-6-ylmethane: The reduced form of this compound.

    6-Chloromethylquinoline: A precursor in the synthesis of this compound.

The presence of the thiol group in this compound imparts unique chemical reactivity and potential biological activities that are not observed in its analogs .

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

quinolin-6-ylmethanethiol

InChI

InChI=1S/C10H9NS/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2

InChI Key

OPVQDPTUGYIEPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CS)N=C1

Origin of Product

United States

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